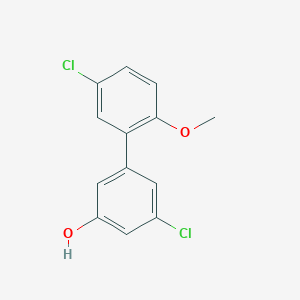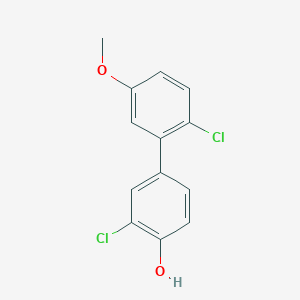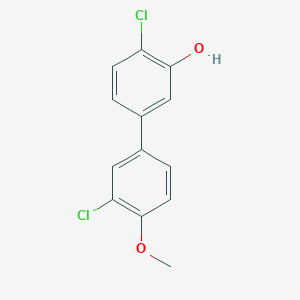
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% is a chemical compound commonly used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 248.58 g/mol. This compound has a variety of applications in research and is used in a wide range of experiments.
Applications De Recherche Scientifique
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% has a variety of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the synthesis of dyes, pigments, and optical brighteners. Furthermore, it is used in the synthesis of organic compounds, such as polymers, surfactants, and resins.
Mécanisme D'action
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% is an intermediate in the synthesis of a variety of compounds. It is an electrophilic reagent, meaning that it reacts with nucleophilic groups. It forms a covalent bond with the nucleophilic group, forming a new compound. This new compound can then be used in further reactions or as the final product.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% has no known direct biochemical or physiological effects. However, the compounds that it is used to synthesize may have biochemical or physiological effects. For example, the compounds that it is used to synthesize may have anti-inflammatory, antibiotic, or anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to use and is stable at room temperature. However, it is a hazardous substance and should be handled with caution. In addition, it is not soluble in water, so it must be used in an organic solvent.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95%. It could be used in the synthesis of new drugs or other compounds, such as dyes, pigments, and optical brighteners. It could also be used in the synthesis of polymers, surfactants, and resins. Furthermore, it could be used in the synthesis of new materials, such as nanomaterials and organic semiconductors. Finally, it could be used in the synthesis of new catalysts and enzymes.
Méthodes De Synthèse
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol, 95% is synthesized through a reaction between 2-chloro-5-methoxyphenol and 3-chloro-4-methoxybenzaldehyde. This reaction is catalyzed by potassium carbonate in aqueous solution. The reaction proceeds in three steps: the formation of a chloro-ether, the condensation of the chloro-ether with the aldehyde, and the hydrolysis of the resulting product. The final product is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
2-chloro-5-(3-chloro-4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-5-3-8(6-11(13)15)9-2-4-10(14)12(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKWRRINJXVCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686075 |
Source


|
| Record name | 3',4-Dichloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-methoxyphenyl)phenol | |
CAS RN |
1261943-65-0 |
Source


|
| Record name | 3',4-Dichloro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



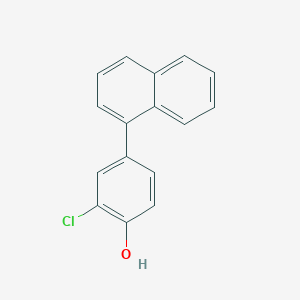

![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)

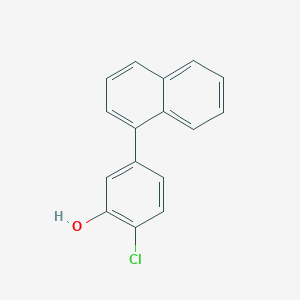

![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)


